molecular formula C7H11NO2 B2424899 3-Methyl-4-propyl-1,2-oxazol-5-ol CAS No. 933010-91-4

3-Methyl-4-propyl-1,2-oxazol-5-ol

Cat. No. B2424899
CAS RN: 933010-91-4
M. Wt: 141.17
InChI Key: PHTBVNMRJMDEJI-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-1,2-oxazol-5-ol, also known by its IUPAC name 3-methyl-4-propyl-5-isoxazolol, is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-propyl-1,2-oxazol-5-ol consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The InChI code for this compound is 1S/C7H11NO2/c1-3-4-6-5(2)8-10-7(6)9/h9H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Methyl-4-propyl-1,2-oxazol-5-ol has a molecular weight of 141.17 .

Scientific Research Applications

Catalytic Synthesis and Applications of 1,3-Oxazole Derivatives

1,3-Oxazole and its derivatives, including 3-Methyl-4-propyl-1,2-oxazol-5-ol, are important in various fields such as medicinal, pharmaceutical, agrochemical, and material sciences. A systematic review emphasized the significance of 1,3-oxazole scaffolds and explored metal-dependent synthetic methodologies for novel 1,3-oxazole derivatives. These scaffolds are recognized for their wide variety of applications, serving as core sub-units in many potent molecules, and have therefore garnered substantial attention for the development of new synthetic strategies (Shinde et al., 2022).

Therapeutic Applications of Oxazole Scaffold

Oxazoles, including the structure of 3-Methyl-4-propyl-1,2-oxazol-5-ol, are a notable class of heterocyclic compounds present in various pharmacologically active agents like anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory drugs. A review covered patents focusing on the biological potential of oxazoles, discussing their therapeutic applications and the various techniques used for their in vitro and in vivo evaluation. The versatility of oxazole derivatives, due to the flexible nature of the ligand for various molecular-level targets, makes them a promising scaffold for developing effective therapeutic agents (Kaur et al., 2018).

Synthetic Approaches and Chemical Properties of Oxazole Compounds

The synthesis and transformation of oxazole compounds, including those similar to 3-Methyl-4-propyl-1,2-oxazol-5-ol, have been extensively studied. A review systematized literary data on the methods of synthesis of phosphorylated 1,3-azoles (oxazoles, thiazoles, selenazoles, imidazoles) and their chemical and biological properties. It highlighted the diverse synthetic approaches and the significance of these compounds in various chemical and biological applications, indicating their potential in drug development and other scientific fields (Abdurakhmanova et al., 2018).

Future Directions

The future directions for the study of 3-Methyl-4-propyl-1,2-oxazol-5-ol and similar compounds involve the development of eco-friendly synthetic strategies . There is also a need for further exploration of the biological activities of these compounds, given their potential applications in drug discovery .

properties

IUPAC Name

3-methyl-4-propyl-2H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-4-6-5(2)8-10-7(6)9/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGICKOACQNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NOC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-propyl-1,2-oxazol-5-ol

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